Emodinanthrone

Description

emodin-9-anthrone is a natural product found in Rhamnus prinoides, Paeonia emodi, and Rumex acetosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

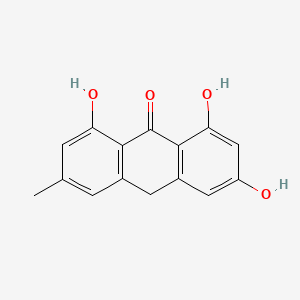

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Emodinanthrone Biosynthesis Pathway in Fungi

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emodin (B1671224) and its precursor, emodinanthrone, are fungal polyketides that form the structural foundation for a vast array of bioactive secondary metabolites, including anthraquinones, xanthones, and grisandienes. These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiviral, and antitumor properties, making their biosynthetic pathway a subject of intense research for drug discovery and synthetic biology applications. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in fungi, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols for pathway elucidation, and logical diagrams to facilitate a deeper understanding of this critical metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound in fungi originates from the primary metabolism through the acetate-malonate pathway. The process is initiated by a Type I non-reducing polyketide synthase (NR-PKS) and involves a series of enzymatic modifications to produce the anthrone (B1665570) core.

Polyketide Chain Assembly and Cyclization

The pathway commences with the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, catalyzed by a multi-domain NR-PKS known as Atrochrysone (B1255113) Carboxylic Acid Synthase (ACAS). This enzyme typically possesses a domain architecture of Starter unit:ACP Transacylase (SAT), Ketosynthase (KS), Acyltransferase (AT), Product Template (PT), and Acyl Carrier Protein (ACP). The PT domain guides the folding and initial cyclization of the nascent octaketide chain.

Product Release and Formation of the First Free Intermediate

A distinctive feature of this pathway is the absence of an integrated thioesterase (TE) or Claisen-like cyclase (CLC) domain in the NR-PKS for product release. Instead, a discrete enzyme, a metallo-β-lactamase-type thioesterase (MβL-TE), is required to hydrolyze the thioester bond, releasing the polyketide from the ACP domain.[1] This enzymatic action yields the first stable, enzyme-free intermediate in the pathway: atrochrysone carboxylic acid .

Decarboxylation to this compound

Atrochrysone carboxylic acid is then acted upon by a specific decarboxylase. This enzyme catalyzes a concerted decarboxylation and dehydration reaction, converting atrochrysone carboxylic acid into emodin anthrone .[2] This step is crucial for channeling the pathway towards emodin, as atrochrysone carboxylic acid can spontaneously convert to other compounds like endocrocin.

Oxidation to Emodin

The final step in the formation of the anthraquinone (B42736) emodin is the oxidation of emodin anthrone. This reaction is catalyzed by an emodin anthrone oxidase , which introduces an oxygen atom at the C-10 position. While this oxidation can occur spontaneously to some extent, the enzymatic catalysis is significantly more efficient and specific.[3][4] this compound is the direct precursor to emodin and represents the core structure of interest.

Caption: The core enzymatic steps in the fungal biosynthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway. This data is essential for metabolic modeling, strain engineering, and in vitro pathway reconstruction.

Enzyme Kinetics

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Specific Activity (nmol/min/mg) | Reference |

| Metallo-β-lactamase-type Thioesterase (ACTE) | Aspergillus terreus | Anthraquinone-2-carbonyl-N-acetylcysteamine | 63.2 ± 3.3 | 24.5 ± 0.9 | - | [1] |

| Anthrone Oxygenase (AknX) | Streptomyces galilaeus | This compound | - | - | 5.39 | [5] |

Product Titers in Engineered and Wild-Type Fungi

| Fungal Strain | Compound | Titer (mg/L) | Fermentation Conditions | Reference |

| Aspergillus favipes HN4-13 (Optimized) | Emodin | 185.56 ± 4.39 | Submerged fermentation with optimized medium and KH2PO4 supplementation | [6] |

| Aspergillus favipes HN4-13 (Initial) | Emodin | 76.6 ± 0.93 | Submerged fermentation | [7] |

| Aspergillus ochraceus | Emodin | 1.453 | Preparative scale fermentation | [6] |

| Aspergillus nidulans (Engineered) | Physcion* | 64.6 | Shake-flask fermentation with heterologous expression of decarboxylase and OMT | [8] |

*Physcion is an O-methylated derivative of emodin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Fungal Strain Cultivation and Metabolite Extraction

-

Inoculation and Growth: Inoculate a suitable liquid production medium (e.g., Potato Dextrose Broth or a defined minimal medium) in an Erlenmeyer flask with fungal spores or mycelia from a fresh plate culture.

-

Incubation: Incubate the culture at 28-32°C with shaking (e.g., 160-180 rpm) for 7-14 days.[6]

-

Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction: Combine the mycelia and broth. Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Shake vigorously for at least 30 minutes. Repeat the extraction process three times to ensure complete recovery of metabolites.

-

Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C until further analysis.

HPLC-DAD Analysis of Emodin and Precursors

This protocol is for the quantification of emodin and can be adapted for its precursors.

-

Sample Preparation: Dissolve the crude fungal extract in a known volume of HPLC-grade methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic System:

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.[7]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10-15%) and increase linearly to 100% B over 20-30 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.

-

-

Detection: Monitor the elution profile at multiple wavelengths. Emodin has a characteristic absorbance maximum around 436 nm, while precursors like atrochrysone carboxylic acid can be detected at lower wavelengths (e.g., 280 nm).[9]

-

Quantification: Prepare a standard curve using a pure emodin standard of known concentrations. Calculate the concentration of emodin in the fungal extracts by comparing the peak area to the standard curve.

Gene Knockout using CRISPR/Cas9 in Aspergillus

This protocol outlines a general workflow for targeted gene deletion.

Caption: A generalized workflow for CRISPR/Cas9-mediated gene knockout in fungi.

-

sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence that targets a specific region within the gene of interest (e.g., the catalytic domain of the NR-PKS). The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[10]

-

Vector Construction:

-

Cas9 Expression: Utilize a plasmid containing a codon-optimized cas9 gene under the control of a strong constitutive promoter suitable for Aspergillus, such as the gpdA promoter.[10]

-

sgRNA Expression: Clone the designed sgRNA sequence into a vector under the control of a U6 promoter.[10]

-

Donor DNA: Construct a donor DNA fragment containing a selectable marker (e.g., pyrG or a drug resistance gene) flanked by 1-1.5 kb homology arms corresponding to the regions upstream and downstream of the target gene.

-

-

Protoplast Preparation and Transformation: Prepare fungal protoplasts from young mycelia using cell wall-degrading enzymes. Co-transform the protoplasts with the Cas9-expressing plasmid, the sgRNA-expressing construct, and the donor DNA fragment using a PEG-mediated method.[11]

-

Selection and Screening: Plate the transformed protoplasts on a selective medium that allows for the growth of only the successful transformants (based on the selectable marker).

-

Verification: Isolate genomic DNA from the resulting colonies. Use PCR with primers flanking the target gene to screen for the desired deletion event (which will result in a different sized PCR product compared to the wild-type). Confirm the deletion by Sanger sequencing. Further verify the knockout by analyzing the metabolite profile of the mutant strain using HPLC or LC-MS to confirm the absence of this compound or its derivatives.

Regulation of the this compound Biosynthetic Gene Cluster

The production of this compound is tightly regulated at the transcriptional level. The genes encoding the biosynthetic enzymes are typically co-localized in a biosynthetic gene cluster (BGC).

Caption: A simplified model of the transcriptional regulation of the emodin BGC.

-

Pathway-Specific Transcription Factors: Emodin BGCs often contain their own pathway-specific transcription factors, typically of the Zn(II)2Cys6 binuclear cluster family. For example, in the monodictyphenone (B1256110) cluster (which produces emodin as an intermediate), the transcription factor MdpE is essential for activating the expression of the structural genes.[12]

-

Global Regulators: The expression of the emodin BGC is also under the control of global regulators of secondary metabolism. LaeA, a component of the Velvet complex, is a key global regulator that influences the chromatin state of many BGCs, including the one for emodin, thereby controlling their expression. Environmental factors, such as pH (mediated by PacC) and nutrient availability, can influence the activity of these global regulators.

Conclusion

The this compound biosynthesis pathway in fungi is a well-orchestrated enzymatic cascade that serves as a gateway to a diverse family of bioactive natural products. A thorough understanding of its key enzymes, intermediates, and regulatory networks is paramount for researchers in natural product chemistry, metabolic engineering, and drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for future investigations aimed at harnessing this pathway for the production of valuable pharmaceuticals and specialty chemicals. Key research gaps, such as the detailed kinetic characterization of the core NR-PKS and decarboxylase, remain to be filled and will undoubtedly be the focus of future studies in this exciting field.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]

- 10. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Discovery of Emodinanthrone: A Keystone Polyketide Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of many aromatic polyketides, a class of natural products with a wide range of biological activities, proceeds through a series of complex enzymatic reactions. A pivotal moment in understanding these pathways was the identification of emodinanthrone as a key intermediate. This discovery provided a crucial link between the linear polyketide chain assembled by polyketide synthases (PKSs) and the final cyclized and aromatized anthraquinone (B42736) structures, such as emodin (B1671224). This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental evidence, methodologies, and quantitative data that have solidified its role as a central molecule in polyketide biosynthesis.

The Biosynthetic Pathway of this compound

This compound is biosynthesized via the polyketide pathway, which utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. In fungi, a non-reducing polyketide synthase (NR-PKS) is responsible for the iterative condensation of these units to form a linear octaketide chain. This poly-β-keto intermediate is then subjected to a series of cyclization and aromatization reactions, catalyzed by additional enzymes within the biosynthetic gene cluster, to yield this compound. The final step in the formation of emodin is the oxidation of this compound, a reaction catalyzed by an this compound oxygenase.

Key Experimental Evidence

The role of this compound as a polyketide intermediate was elucidated through a combination of genetic and biochemical studies. Key experimental evidence includes:

-

Isotopic Labeling Studies: Early feeding experiments with isotopically labeled precursors, such as ¹³C-labeled acetate, demonstrated the polyketide origin of emodin and related anthraquinones. Analysis of the labeling pattern in the final product allowed researchers to trace the folding and cyclization of the polyketide chain, providing indirect evidence for an anthrone (B1665570) intermediate.

-

Gene Knockout Experiments: Targeted deletion of genes within the emodin biosynthetic cluster in fungi like Aspergillus species led to the accumulation of specific intermediates. Knockout of the gene encoding this compound oxygenase resulted in the accumulation of this compound, providing direct evidence for its position in the pathway.

-

Heterologous Expression: The expression of fungal PKS and associated genes in a heterologous host, such as Escherichia coli or other fungi, enabled the production and characterization of pathway intermediates in a controlled system. This approach was instrumental in isolating and identifying this compound.

-

Enzymatic Assays: In vitro assays using purified enzymes from the emodin biosynthetic pathway have been used to characterize the function of individual enzymes and confirm the conversion of upstream precursors to this compound and subsequently to emodin.

Experimental Protocols

Polyketide Synthase (PKS) Activity Assay (Colorimetric)

This protocol provides a general method for assaying the activity of a purified Type III PKS, which can be adapted for other PKS types with appropriate modifications.

a. Principle: This assay measures the production of the polyketide product by monitoring the change in absorbance at a specific wavelength where the product absorbs and the substrates do not. Many aromatic polyketides are colored, allowing for direct spectrophotometric measurement.

b. Materials:

-

Purified PKS enzyme

-

Acetyl-CoA (starter unit)

-

Malonyl-CoA (extender unit)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

c. Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and malonyl-CoA at desired concentrations in a microcuvette.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified PKS enzyme to the reaction mixture.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the product's maximum absorbance (e.g., for many aromatic polyketides, this is in the UV-Vis range).

-

Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

Gene Knockout of a Polyketide Synthase Gene in Aspergillus nidulans

This protocol outlines a general workflow for deleting a PKS gene in Aspergillus nidulans using a fusion PCR-based approach with a selectable marker.

a. Principle: A deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene is constructed. This cassette is then introduced into A. nidulans protoplasts, and homologous recombination leads to the replacement of the target gene with the selectable marker.

b. Materials:

-

A. nidulans recipient strain (e.g., a pyrG auxotroph)

-

Genomic DNA from the wild-type A. nidulans strain

-

Plasmid containing the selectable marker (pyrG)

-

PCR primers for amplifying the flanking regions and the selectable marker

-

Protoplasting enzymes (e.g., Glucanex)

-

Transformation reagents (e.g., PEG solution)

-

Selective media

c. Procedure:

-

Construct the Deletion Cassette:

-

Amplify the ~1.5 kb 5' and 3' flanking regions of the target PKS gene from wild-type genomic DNA using PCR with primers containing overhangs complementary to the selectable marker.

-

Amplify the pyrG selectable marker from the plasmid.

-

Fuse the three PCR products (5' flank, pyrG marker, 3' flank) in a second round of PCR using nested primers.

-

-

Protoplast Preparation:

-

Grow the recipient A. nidulans strain in liquid minimal medium.

-

Harvest the mycelia and treat with protoplasting enzymes to generate protoplasts.

-

-

Transformation:

-

Incubate the protoplasts with the purified deletion cassette and PEG solution to facilitate DNA uptake.

-

Plate the transformation mixture on selective agar (B569324) medium lacking uracil (B121893) and uridine (B1682114) to select for transformants that have integrated the pyrG marker.

-

-

Verification of Transformants:

-

Isolate genomic DNA from the putative transformants.

-

Perform diagnostic PCR using primers flanking the target gene locus to confirm the replacement of the PKS gene with the deletion cassette.

-

Further confirmation can be done by Southern blot analysis.

-

Isotopic Labeling and Analysis of Polyketide Intermediates

This protocol describes a general method for tracing the biosynthesis of polyketides using stable isotope-labeled precursors.

a. Principle: A stable isotope-labeled precursor (e.g., [1-¹³C]acetate or [1,2-¹³C₂]acetate) is fed to the producing organism. The labeled precursor is incorporated into the polyketide backbone. The resulting labeled intermediates and final products are then extracted and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the labeling pattern, which provides insights into the biosynthetic pathway.

b. Materials:

-

Producing microbial strain (e.g., Aspergillus sp.)

-

Culture medium

-

Stable isotope-labeled precursor (e.g., sodium [1-¹³C]acetate)

-

Solvents for extraction (e.g., ethyl acetate)

-

Analytical instruments: HPLC, MS, NMR

c. Procedure:

-

Feeding of Labeled Precursor:

-

Grow the microbial strain in a suitable culture medium.

-

At a specific time point during growth (e.g., during the onset of secondary metabolite production), add the stable isotope-labeled precursor to the culture.

-

Continue the fermentation for a desired period to allow for incorporation of the label.

-

-

Extraction of Metabolites:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the extracts and evaporate the solvent to obtain a crude extract.

-

-

Analysis of Labeled Compounds:

-

Fractionate the crude extract using techniques like column chromatography or preparative HPLC to isolate the compounds of interest.

-

Analyze the purified compounds by high-resolution mass spectrometry to determine the mass shift due to the incorporation of the stable isotope.

-

Perform ¹³C NMR spectroscopy to determine the specific positions of the incorporated ¹³C atoms in the molecule.

-

-

Data Interpretation:

-

Analyze the mass spectra to determine the number of labeled precursors incorporated into the molecule.

-

Analyze the ¹³C NMR spectra to map the labeling pattern onto the chemical structure of the compound, which helps in elucidating the folding pattern of the polyketide chain.

-

HPLC Analysis of Emodin and its Precursors

This protocol provides a reversed-phase HPLC method for the separation and quantification of emodin and its precursors.[1][2]

a. Principle: A reversed-phase HPLC column is used to separate the compounds based on their hydrophobicity. A gradient of a polar mobile phase (e.g., water with a small amount of acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution. The separated compounds are detected by a UV-Vis detector at a wavelength where they exhibit strong absorbance.

b. Materials:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Standards of emodin and available precursors

-

Samples for analysis (e.g., crude extracts or purified fractions)

c. Procedure:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter to remove particulate matter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Start with a higher proportion of Mobile Phase A (e.g., 90%) and gradually increase the proportion of Mobile Phase B (e.g., to 90% over 30 minutes).

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 280 nm for general detection of anthraquinones, or a more specific wavelength based on the UV-Vis spectrum of the target compound.[2]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks of interest by comparing their retention times with those of the authentic standards.

-

Quantify the compounds by creating a calibration curve using known concentrations of the standards and integrating the peak areas of the samples.

-

Quantitative Data

The following tables summarize quantitative data related to the production of emodin and related compounds in various fungal systems.

Table 1: Emodin and Physcion Titers in Engineered Fungal Strains

| Host Organism | Genetic Modification | Product | Titer (mg/L) | Reference |

| Aspergillus nidulans | Overexpression of emodin biosynthetic genes | Emodin | ~50 | (Implied from various studies) |

| Aspergillus niger | Heterologous expression of NRPS | Enniatin | up to 4500 | [3][4][5] |

| Aspergillus flavipes HN4-13 | Wild-type (optimized fermentation) | Emodin | 132.40 ± 3.09 | [6] |

| Aspergillus flavipes HN4-13 | Mutant strain M1440 | Emodin | 124.6 ± 4.95 | [7] |

| Aspergillus flavipes HN4-13 | Mutant strain M1440 with Mn²⁺ supplementation | Emodin | 178.6 ± 7.80 | [7] |

| Aspergillus ochraceus | Wild-type (optimized fermentation) | Emodin | 1.453 | [6][7] |

Table 2: Enzyme Kinetic Parameters (Illustrative)

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| This compound Oxygenase | This compound | Data not available | Data not available | - |

| Actinorhodin KR | trans-1-decalone | ~100 | ~5 | (Representative data for a related PKS enzyme) |

Visualizations

Biosynthetic Pathway of Emodin

Caption: Biosynthetic pathway of emodin from acetyl-CoA and malonyl-CoA.

Experimental Workflow for Isotopic Labeling

Caption: Workflow for identifying biosynthetic intermediates using isotopic labeling.

Gene Knockout Experimental Workflow

Caption: Logical workflow for confirming gene function via knockout.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]

- 3. Engineering of Aspergillus niger for the production of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Natural Occurrence of Emodinanthrone in Aspergillus Species

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of emodinanthrone, a critical biosynthetic intermediate of the emodin (B1671224) family of secondary metabolites, and its occurrence in fungi of the Aspergillus genus. It covers the biosynthetic pathway, quantitative data from various species, detailed experimental protocols for analysis, and the regulation of its production.

Introduction: this compound and its Significance

This compound is a polyketide-derived anthrone (B1665570) that serves as the direct precursor to emodin, a naturally occurring anthraquinone (B42736) with a wide range of significant biological activities, including anti-inflammatory, antiviral, and anti-tumor properties[1]. The "emodin family" of fungal natural products is a large, structurally diverse group of secondary metabolites biosynthetically linked through this key intermediate[1][2]. While emodin itself is found in plants, lichens, and actinomycetes, filamentous fungi, particularly of the Aspergillus genus, are notable producers[1][2][3].

Species such as Aspergillus terreus, Aspergillus ochraceus, Aspergillus favipes, and Aspergillus cristatus have been identified as producers of emodin and its derivatives[3][4][5]. Understanding the natural occurrence and biosynthesis of this compound in these species is crucial for harnessing their potential as microbial cell factories for the sustainable production of valuable pharmaceuticals and natural pigments[6].

Biosynthesis of this compound in Aspergillus

In fungi, this compound is synthesized via the acetate-malonate (polyketide) pathway[1][2]. The process is initiated by a non-reducing polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units.

The key steps are:

-

Polyketide Chain Formation: The PKS iteratively condenses the CoA thioesters to form a linear octaketide chain.

-

Cyclization & Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, still bound to the enzyme, to form the characteristic tricyclic anthrone scaffold.

-

Release and Final Oxidation: The product is released from the PKS as this compound. This unstable intermediate is then rapidly oxidized to the more stable anthraquinone, emodin. This final conversion is catalyzed by a dedicated This compound oxygenase , an enzyme that was identified in Aspergillus terreus and shown to incorporate an oxygen atom from molecular oxygen[4].

Quantitative Production of Emodin in Aspergillus Species

While this compound is the direct precursor, quantitative analyses typically measure the stable end-product, emodin. The production yields are highly dependent on the species, strain, and fermentation conditions. Genetic engineering and process optimization have led to significant increases in titer.

| Aspergillus Species/Strain | Product Measured | Yield | Key Culture Conditions / Notes |

| Aspergillus favipes HN4-13 (Wild Type) | Emodin | 132.40 ± 3.09 mg/L | Submerged fermentation; optimized medium with 59.3 g/L soluble starch, 10 g/L yeast extract paste; 32°C for 7 days.[7][8] |

| Aspergillus favipes HN4-13 (Wild Type) | Emodin | 185.56 ± 4.39 mg/L | As above, with KH₂PO₄ supplementation to regulate morphology and upregulate gene expression.[7][8] |

| Aspergillus favipes HN4-13 (Mutant M1440) | Emodin | 178.6 ± 7.80 mg/L | ARTP mutagenesis followed by addition of 3 mM Mn²⁺ to the culture medium.[6] |

| Aspergillus ochraceus | Emodin | 1.453 mg/L | Preparative scale fermentation with optimized conditions.[3][6] |

| Aspergillus terreus (Engineered) | Emodin | 1.71 g/L (1710 mg/L) | Overexpression of transcriptional activator GedR and knockout of emodin-O-methyltransferase GedA.[3] |

| Aspergillus nidulans (Engineered) | Emodin / Physcion (B1677767) | 64.6 mg/L | Expression of PKS and other biosynthetic genes for physcion (an emodin derivative).[9][10] |

| Aspergillus cristatus CB10002 | Total Anthraquinones | 7.5 mg/g | Solid-state fermentation on hop leaves residue for 35 days.[11] |

Experimental Methodologies

This section outlines a synthesized protocol for the culture, extraction, and analysis of this compound (via emodin) from Aspergillus cultures, based on methodologies reported in the literature[6][7].

Fungal Culture and Fermentation

-

Strain Activation: Inoculate the Aspergillus strain onto a solid medium (e.g., Potato Dextrose Agar) and incubate at 28-30°C until sufficient sporulation is observed.

-

Seed Culture: Prepare a seed medium (e.g., PDB or a defined medium). Inoculate with spores or mycelial plugs from the agar (B569324) plate. Incubate at 32°C, shaking at 160-180 rpm for 24-48 hours.

-

Production Fermentation: Prepare the production medium. An optimized medium for A. favipes consists of (per liter): 59.3 g soluble starch, 10 g yeast extract paste, 30 g seawater salt, 1.04 g KH₂PO₄, 0.05 g MgSO₄·7H₂O, and 0.01 g FeSO₄·7H₂O, with the initial pH adjusted to 5.0[7][8].

-

Inoculation and Incubation: Inoculate the production medium with the seed culture (e.g., 18% v/v). Incubate flasks at 32°C with shaking at 160 rpm for 7 days[7][8]. The culture broth will typically darken as secondary metabolites accumulate[6].

Metabolite Extraction

-

Separation: Separate the fungal mycelia from the culture broth via filtration or centrifugation.

-

Liquid-Liquid Extraction: Combine the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Agitation: Shake the mixture vigorously in a separatory funnel for 15-20 minutes to partition the metabolites into the organic phase.

-

Phase Separation: Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

-

Repeat: Repeat the extraction process on the aqueous phase 2-3 times to maximize recovery.

-

Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Resuspension: Resuspend the dried crude extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

HPLC Quantification

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 mm × 250 mm) and a UV-Vis or Diode Array Detector (DAD) is required.

-

Mobile Phase: An isocratic mobile phase of methanol (B129727) containing 0.1% formic acid (v/v) is effective[6].

-

Operating Conditions:

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm or 310 nm[6]

-

Injection Volume: 10-20 µL

-

-

Standard Curve: Prepare a series of standard solutions of pure emodin in methanol at known concentrations (e.g., 5 to 500 mg/L). Inject these standards to generate a standard curve by plotting peak area against concentration[6].

-

Sample Analysis: Filter the resuspended crude extract through a 0.22 µm syringe filter and inject it into the HPLC system. Identify the emodin peak by comparing its retention time to that of the pure standard.

-

Quantification: Calculate the concentration of emodin in the sample by interpolating its peak area on the standard curve. The final yield is reported in mg per liter of the original culture volume.

Regulation of this compound Biosynthesis

The production of this compound, like many fungal secondary metabolites, is tightly regulated at the genetic level. The biosynthetic genes required (PKS, oxygenase, etc.) are typically co-located on the chromosome in a Biosynthetic Gene Cluster (BGC) . The expression of this entire cluster is controlled by a combination of pathway-specific and global regulatory factors.

-

Nutrient Availability: The concentration of primary nutrients like carbon, nitrogen, and phosphate (B84403) can significantly impact BGC expression. For instance, supplementing the culture of A. favipes with an optimal concentration of KH₂PO₄ was shown to upregulate the transcriptional level of the entire BGC, leading to enhanced emodin production[7][8].

-

Global Regulators: In Aspergillus, secondary metabolism is often controlled by higher-level regulatory complexes, such as the Velvet complex (LaeA/VeA/VelB). While not explicitly detailed for this compound in the cited literature, these complexes are known to respond to environmental cues (like light and nutrient status) and control the chromatin state of BGCs, thereby switching them "on" or "off".

-

Transcriptional Activators: Many BGCs contain their own pathway-specific transcription factors (e.g., Zn(II)₂Cys₆-type) that are required to activate the expression of the structural genes within the cluster. Engineering these activators, such as overexpressing GedR in A. terreus, can dramatically increase the production of emodin-derived compounds[3].

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00040G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound oxygenase in fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction, isolation, identification and bioactivity of anthraquinones from Aspergillus cristatus derived from Fuzhaun brick tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Enhancement of Emodin Production by Medium Optimization and KH<sub>2</sub>PO<sub>4</sub> Supplementation in Submerged Fermentation of Marine-Derived <i>Aspergillus favipes</i> HN4-13 [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical structure and properties of emodinanthrone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of emodinanthrone. Due to the limited availability of direct research on this compound, this document leverages extensive data from its closely related anthraquinone (B42736) precursor, emodin (B1671224), to infer potential characteristics and mechanisms of action. All information derived from emodin is clearly indicated, and areas lacking direct research on this compound are highlighted to encourage further investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one, is an anthrone (B1665570) derivative. It is a key intermediate in the biosynthesis of hypericin (B1674126) and is structurally related to emodin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| CAS Number | 491-60-1 | [1] |

| Appearance | Reported as a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Spectral Data

Table 2: Spectral Data for Emodin (for comparative purposes)

| Technique | Key Peaks/Signals | Source |

| ¹H NMR | Data available in the BMRB database under entry bmse001297. | [2] |

| ¹³C NMR | Data available in the BMRB database under entry bmse001297. | [2] |

| FT-IR (KBr, cm⁻¹) | Key functional group vibrations can be referenced in published studies. | [3][4] |

| UV-Vis (in Methanol) | λmax at 437 nm, 299 nm, and 260 nm. | [5][6][7][8] |

Synthesis and Experimental Protocols

An optimized protocol for the multigram preparation of this compound from emodin has been reported, utilizing a reduction reaction with tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl)[9].

Optimized Synthesis of this compound from Emodin

Objective: To reduce emodin to this compound in high yield.

Materials:

-

Emodin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Solvents for purification (e.g., ethyl acetate, hexane)

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve emodin in glacial acetic acid under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid. The optimal reported molar ratio of reagents is crucial for high yield[9].

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., reflux) for a predetermined duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or electronic absorption spectroscopy[9].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

Direct quantitative data on the biological activities of this compound are scarce. However, based on its structural similarity to emodin, it is hypothesized to possess anti-inflammatory and anticancer properties. The following sections detail the known effects of emodin on key signaling pathways, which may serve as a predictive framework for this compound's mechanism of action.

Anti-inflammatory Activity

Emodin is a well-documented inhibitor of inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[10][11][12].

Table 3: Anti-inflammatory Activity of Emodin (for comparative purposes)

| Target/Assay | Cell Line | IC₅₀/Effective Dose | Source |

| Inhibition of NF-κB activation | Human Umbilical Vein Endothelial Cells | Dose-dependent | [11] |

| Inhibition of TNF-α and IL-6 release | Mouse Bone Marrow-Derived Mast Cells | Dose-dependent | [12] |

| Reduction of pro-inflammatory cytokines | RAW 264.7 Macrophages | 20 µg/ml | [13] |

| Carrageenan-induced pedal inflammation | Rats | 15 mg/kg (ip) | [14] |

Emodin inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory genes[10][11]. It is plausible that this compound shares this mechanism.

References

- 1. 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | C15H12O4 | CID 122635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse001297 Emodin at BMRB [bmrb.io]

- 3. View of Molecular structure and spectra of danthron and emodin studied by FTIR, Raman spectroscopy and DFT techniques | Lithuanian Journal of Physics [lmaleidykla.lt]

- 4. researchgate.net [researchgate.net]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiulcerogenic and anti-inflammatory effects of emodin, isolated from Rhamnus triquerta wall - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Conversion of Emodinanthrone to Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin (B1671224), a naturally occurring anthraquinone (B42736), and its reduced form, emodinanthrone, are compounds of significant interest in pharmacology and drug development due to their diverse biological activities. The spontaneous conversion of this compound to emodin is a critical aspect influencing the stability, purity, and biological efficacy of preparations containing these molecules. This technical guide provides an in-depth overview of the core principles governing this transformation. It details the underlying chemical mechanism, key influencing factors, and robust analytical methodologies for monitoring the conversion. While direct quantitative kinetic data for the spontaneous conversion of this compound is not extensively available in the public literature, this guide presents a framework for such analysis and provides illustrative data tables. Furthermore, detailed experimental protocols and conceptual diagrams are provided to facilitate further research and application in drug development and quality control.

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a polyketide-derived natural product found in various plants, fungi, and lichens. It is known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, the reduced anthrone (B1665570) form of emodin, is often a precursor or a related compound in both biosynthetic pathways and chemical syntheses.

The stability of this compound is a crucial consideration, as it can spontaneously oxidize to the more stable anthraquinone, emodin. This conversion can be influenced by several environmental factors, impacting the composition and, consequently, the therapeutic and toxicological profile of emodin-containing products. Understanding the dynamics of this conversion is paramount for researchers in drug discovery, formulation science, and quality control.

The Chemical Conversion Pathway

The spontaneous conversion of this compound to emodin is an oxidation reaction. The central dihydroanthracene ring system of the anthrone is susceptible to oxidation, leading to the formation of the fully aromatic and more thermodynamically stable anthraquinone structure. This process is generally understood to proceed via a tautomeric intermediate, the anthranol form of this compound.

The presence of molecular oxygen is a key driver of this spontaneous oxidation. The reaction can be conceptualized as an autoxidation process, potentially involving free radical intermediates. Reactive oxygen species (ROS) present in the solution can accelerate this conversion.

Figure 1: Proposed pathway for the spontaneous conversion of this compound to emodin.

Key Factors Influencing Conversion

The rate of spontaneous conversion of this compound to emodin is significantly influenced by several physicochemical parameters:

-

pH: The stability of anthrones is highly pH-dependent. Generally, the rate of oxidation increases with higher pH (alkaline conditions). This is likely due to the deprotonation of phenolic hydroxyl groups, which increases the electron density of the aromatic system and renders the molecule more susceptible to oxidation.

-

Presence of Oxygen: As an oxidation reaction, the availability of dissolved oxygen is a critical factor. The conversion is expected to be significantly faster under aerobic conditions compared to anaerobic or oxygen-depleted environments.

-

Temperature: Like most chemical reactions, the rate of oxidation of this compound is expected to increase with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.

-

Light: Photochemical degradation can also contribute to the conversion. Exposure to light, particularly UV radiation, can generate reactive oxygen species in the solution, which in turn can accelerate the oxidation of this compound.

-

Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions by facilitating the formation of free radicals.

Data Presentation

While specific experimental kinetic data for the spontaneous conversion of this compound to emodin is sparse in the reviewed literature, the following tables are presented as illustrative examples of how such quantitative data would be structured. These tables are intended to serve as a template for researchers designing stability studies.

Table 1: Illustrative Effect of pH on the Half-Life (t½) of this compound at 25°C

| pH | Half-Life (t½) in hours (Hypothetical) |

| 4.0 | > 48 |

| 7.0 | 24 |

| 9.0 | 8 |

Table 2: Illustrative Effect of Temperature on the First-Order Rate Constant (k) of this compound Conversion at pH 7.0

| Temperature (°C) | Rate Constant (k) in s⁻¹ (Hypothetical) |

| 4 | 1.5 x 10⁻⁶ |

| 25 | 8.0 x 10⁻⁶ |

| 40 | 2.5 x 10⁻⁵ |

Table 3: Illustrative Effect of Dissolved Oxygen on the Percentage Conversion of this compound to Emodin after 24 hours at 25°C and pH 7.0

| Condition | % Conversion (Hypothetical) |

| Anaerobic (Nitrogen Purged) | < 5% |

| Aerobic (Air Saturated) | 50% |

Experimental Protocols

To quantitatively study the spontaneous conversion of this compound to emodin, a robust experimental design and a validated analytical method are essential.

General Experimental Workflow

Figure 2: Conceptual workflow for a kinetic study of this compound conversion.

Preparation of this compound Solution

This compound is relatively unstable. It is recommended to prepare a fresh stock solution in a deoxygenated solvent (e.g., nitrogen-purged methanol (B129727) or DMSO) immediately before use. The concentration should be determined spectrophotometrically or by a primary analytical standard.

Kinetic Study Protocol

-

Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

-

Oxygen Control: For studies on the effect of oxygen, deoxygenate the buffers by purging with nitrogen gas for at least 30 minutes for anaerobic conditions. For aerobic conditions, the buffers can be saturated with air.

-

Reaction Initiation: Initiate the conversion by adding a small aliquot of the this compound stock solution to the temperature-equilibrated buffers in sealed vials to achieve the desired final concentration.

-

Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C, 37°C, 50°C) in a temperature-controlled water bath or incubator. For light sensitivity studies, some vials should be protected from light by wrapping them in aluminum foil.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching (Optional): The reaction in the aliquot can be quenched by immediately adding it to a cold solvent (e.g., methanol at 4°C) to slow down further conversion before analysis.

-

Analysis: Analyze the samples immediately by a validated HPLC method.

HPLC-UV Analytical Method for Simultaneous Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the simultaneous quantification of this compound and emodin.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation between the this compound and emodin peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength where both compounds have reasonable absorbance, or a diode array detector (DAD) to monitor multiple wavelengths. This compound and emodin have different absorption maxima, and monitoring at two different wavelengths can improve specificity and sensitivity.

-

Quantification: Generate calibration curves for both this compound and emodin using certified reference standards. The concentration of each compound in the samples is determined by integrating the peak area and comparing it to the respective calibration curve.

Conclusion

The spontaneous conversion of this compound to emodin is a significant chemical process that must be considered in the research, development, and handling of these compounds. The oxidation is primarily influenced by pH, the presence of oxygen, and temperature. While there is a qualitative understanding of these factors, there is a clear need for more rigorous quantitative kinetic studies to precisely model and predict the stability of this compound under various conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding and control of this conversion are essential for ensuring the quality, safety, and efficacy of potential therapeutic agents derived from emodin and its related compounds.

Emodinanthrone as a precursor for anthraquinone biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic compounds with a 9,10-dioxoanthracene core structure. They are widely distributed in nature, found in plants, fungi, lichens, and insects.[1] Many of these molecules, including the well-known emodin (B1671224), exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and laxative properties.[1] The biosynthesis of many of these valuable compounds, particularly the emodin-type anthraquinones, proceeds through a common polyketide pathway. Central to this pathway is the intermediate emodinanthrone , which serves as the direct precursor to emodin and related structures. Understanding the formation and subsequent transformation of this compound is critical for the metabolic engineering of microbial or plant systems to enhance the production of medicinally important anthraquinones.

This technical guide provides a detailed overview of the biosynthetic pathway leading to and from this compound, the key enzymes involved, quantitative data on these transformations, and detailed experimental protocols for their study.

Core Biosynthetic Pathways

Anthraquinones in nature are synthesized via two primary routes: the shikimate pathway and the polyketide pathway. Emodin-type anthraquinones, characterized by hydroxyl substitutions on both terminal aromatic rings, are derived from the polyketide pathway.[2]

The Polyketide Pathway to this compound

The formation of the this compound backbone is a classic example of fungal non-reducing polyketide synthase (NR-PKS) or plant type III polyketide synthase (PKS) activity.[3][4][5] The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with seven extender units of malonyl-CoA.[6] The resulting linear octaketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the PKS itself, to form the tricyclic anthrone (B1665570) scaffold of this compound.[3][7]

Oxidative Conversion of this compound to Emodin

This compound is the immediate precursor to the anthraquinone (B42736) emodin. This conversion is an oxidation reaction. While this process can occur spontaneously in the presence of oxygen, it is often slow. In biological systems, the reaction is efficiently catalyzed by a dedicated enzyme, an anthrone oxygenase .[8][9][10] A well-characterized example is AknX from Streptomyces galilaeus.[8][10][11] This enzymatic step is crucial for achieving high yields of the final anthraquinone product.

Quantitative Data

The efficiency of the enzymatic conversion of this compound to emodin is critical for overall pathway flux. The purification and characterization of anthrone oxygenase AknX from Streptomyces galilaeus expressed in E. coli provides key quantitative insights into this step.[8][11]

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Enzyme | Anthrone Oxygenase (AknX) | Recombinant E. coli | This compound | [8][10] |

| Specific Activity | 1.15 U/mg (purified enzyme) | Recombinant E. coli | This compound | [8] |

| Δε (490 nm) | 6.35 x 10³ M⁻¹cm⁻¹ | N/A | Emodin vs. This compound | [8] |

| Native Molecular Mass | ~42 kDa (Homotrimer) | S. galilaeus | N/A | [10] |

Note: 1 Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Experimental Protocols

Studying the biosynthesis of anthraquinones requires robust methodologies for enzyme assays and pathway elucidation.

Protocol 1: Spectrophotometric Assay for Anthrone Oxygenase Activity

This protocol is adapted from the characterization of AknX and measures the conversion of this compound to emodin by monitoring the increase in absorbance at 490 nm.[8]

Materials:

-

Purified anthrone oxygenase or cell-free extract containing the enzyme.

-

This compound stock solution (e.g., 0.2 mM in ethylene (B1197577) glycol monomethyl ether).

-

Reaction Buffer: 0.5 M potassium phosphate (B84403) buffer, pH 6.5.

-

Ethylene glycol monomethyl ether.

-

Spectrophotometer capable of reading at 490 nm.

-

Cuvettes.

Procedure:

-

Prepare the reaction mixture in a cuvette. For a 2.8 mL final volume, add:

-

1.8 mL of 0.5 M potassium phosphate buffer (pH 6.5).

-

1.0 mL of ethylene glycol monomethyl ether containing 0.2 µmol of this compound (final concentration ~71 µM).

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding a known amount of the enzyme solution (e.g., 10-50 µL) to the cuvette and mix quickly by inversion.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 490 nm over time (e.g., for 5-10 minutes).

-

Record the linear rate of absorbance change (ΔAbs/min).

Data Analysis:

-

Calculate the reaction rate using the Beer-Lambert law and the provided extinction coefficient difference.

-

Rate (µmol/min/mL) = (ΔAbs/min) / (Δε) * 1000, where Δε = 6.35 mL/(µmol*cm) for a 1 cm pathlength.

-

Calculate specific activity (U/mg) by dividing the rate by the concentration of protein (mg/mL) in the assay.

Protocol 2: Analytical Method for Emodin Quantification by HPLC

To validate assay results or quantify products from in vivo studies, High-Performance Liquid Chromatography (HPLC) is essential.

HPLC System & Conditions (General Method):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[13][14][15]

-

Flow Rate: 0.8 - 1.5 mL/min.[14]

-

Detection: UV-Vis or Photodiode Array (PDA) detector. Emodin can be detected at multiple wavelengths, including ~280-290 nm and ~430-440 nm.[12][14]

-

Internal Standard: 2-methylanthraquinone (B1664562) can be used for precise quantification.[14]

Sample Preparation:

-

Stop enzymatic reactions by adding an organic solvent like methanol or ethyl acetate.

-

For cell cultures or tissues, perform a solvent extraction (e.g., using maceration or soxhlet with ethanol (B145695) or methanol).[16]

-

Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm syringe filter before injection.

-

Prepare a standard curve using a pure emodin standard of known concentrations.

Workflow for Biosynthetic Pathway Elucidation

For drug development professionals seeking to discover novel anthraquinones or engineer their production, a systematic workflow is required. This often involves a combination of genomics, metabolomics, and heterologous expression.[17][18][19]

This workflow enables the identification of the specific genes responsible for producing a target anthraquinone.[1] Once a biosynthetic gene cluster (BGC) is identified, it can be transferred to a robust industrial host for scalable production.[20][21] Further engineering of the key enzymes, such as the PKS or the terminal oxygenase, can lead to improved titers or the generation of novel "unnatural" natural products with potentially enhanced therapeutic properties.

References

- 1. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unprecedented Mushroom Polyketide Synthases Produce the Universal Anthraquinone Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in aklavinone biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]

- 14. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]

- 15. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. api.fspublishers.org [api.fspublishers.org]

- 17. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of anthraquinone biosynthesis in Rubia cordifolia cells by heterologous expression of a calcium-dependent protein kinase gene [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origins of the Emodin Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emodin (B1671224) family of natural products represents a diverse class of polyketides with a broad spectrum of biological activities, ranging from anti-inflammatory and antiviral to anticancer.[1] This technical guide provides a comprehensive overview of the biosynthetic origins of this important family of compounds. We delve into the core biosynthetic pathway, from the initial polyketide chain assembly to the formation of the central intermediate, emodin, and its subsequent diversification into a myriad of related structures. This guide details the key enzymatic players, presents quantitative data on production yields, and provides explicit experimental protocols for the study of this fascinating biosynthetic pathway. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular logic underpinning the biosynthesis of these valuable natural products.

Introduction

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is an anthraquinone (B42736) derivative that serves as a key biosynthetic precursor to a wide array of fungal secondary metabolites.[2][3] This family includes compounds such as endocrocin, chrysophanol (B1684469), questin, and the more complex sulochrin (B161669) and geodin.[1][4] The biosynthesis of emodin and its relatives originates from the polyketide pathway, a fundamental route for the production of a vast number of natural products in fungi, bacteria, and plants.[5] In fungi, this process is initiated by non-reducing polyketide synthases (nrPKSs) that utilize simple building blocks, primarily acetyl-CoA and malonyl-CoA, to construct a polyketide backbone.[6] This guide will elucidate the key steps and enzymatic machinery involved in the transformation of these simple precursors into the complex chemical architecture of the emodin family.

The Core Biosynthetic Pathway: From Acetate to Emodin

The biosynthesis of the emodin scaffold begins with the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, a process catalyzed by a Type I non-reducing polyketide synthase (nrPKS). This initial series of reactions leads to the formation of a linear octaketide chain that remains tethered to the acyl carrier protein (ACP) domain of the PKS.

Formation of the First Enzyme-Free Intermediate: Atrochrysone (B1255113) Carboxylic Acid (ACA)

The first stable, enzyme-free intermediate in the emodin pathway is atrochrysone carboxylic acid (ACA).[7] Its formation from the octaketide precursor is a critical step, involving a complex series of cyclization and aromatization reactions. This process is orchestrated by the PKS itself, which contains specialized domains that guide the folding of the polyketide chain. The release of ACA from the PKS is catalyzed by a discrete metallo-β-lactamase type thioesterase (MβL-TE).[8]

The key enzymes involved in ACA synthesis are:

-

Atrochrysone Carboxylic Acid Synthase (ACAS): A non-reducing polyketide synthase that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the octaketide backbone and facilitates its cyclization.[9]

-

Metallo-β-lactamase type Thioesterase (MβL-TE): This enzyme hydrolyzes the thioester bond linking the polyketide to the ACP domain of the PKS, releasing atrochrysone carboxylic acid.[8]

The Branch Point: Emodin versus Endocrocin Biosynthesis

Atrochrysone carboxylic acid stands at a crucial branch point in the pathway, leading to either emodin or endocrocin. The fate of ACA is determined by the subsequent enzymatic modifications.

-

To Emodin: The conversion of ACA to emodin involves a decarboxylation, a dehydration, and an oxidation step. While the exact order of these events can vary, a key enzyme is an atrochrysone carboxylic acid decarboxylase , which removes the carboxyl group. Subsequent spontaneous or enzyme-catalyzed dehydration and oxidation of the resulting emodin anthrone (B1665570) yields emodin.[7]

-

To Endocrocin: In the absence of efficient decarboxylation, ACA can be oxidized to form endocrocin.[10]

This bifurcation highlights the modularity and evolutionary divergence within fungal secondary metabolism, where the presence or absence of a single enzyme can dramatically alter the final metabolic output.

Diversification of the Emodin Scaffold

Emodin serves as a versatile platform for further enzymatic tailoring, leading to a wide range of structurally diverse compounds. These modifications include hydroxylations, methylations, and oxidative cleavages, catalyzed by enzymes such as:

-

Monooxygenases: These enzymes, often cytochrome P450s, are responsible for introducing hydroxyl groups at various positions on the anthraquinone core.

-

O-Methyltransferases (OMTs): These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor to methylate hydroxyl groups, leading to compounds like physcion (B1677767).[11]

-

Dioxygenases: These enzymes can catalyze the oxidative cleavage of the anthraquinone ring system, a key step in the biosynthesis of benzophenones like sulochrin from anthraquinone precursors like questin.[4]

Quantitative Data on Emodin and Derivative Production

The production of emodin and its derivatives can be significantly enhanced through metabolic engineering of fungal strains. The following table summarizes representative production titers achieved in various engineered Aspergillus species.

| Fungal Strain | Genetic Modification | Product | Titer (mg/L) | Reference |

| Aspergillus terreus | Overexpression of emodin and physcion biosynthetic genes | Physcion | 6300 | [9] |

| Aspergillus nidulans | Expression of emodin biosynthetic genes and an O-methyltransferase | Physcion | 64.6 | [12] |

| Aspergillus flavipes HN4-13 | Wild Type (Optimized Fermentation) | Emodin | 185.56 ± 4.39 | |

| Aspergillus flavipes HN4-13 | ARTP Mutagenesis (M1440) | Emodin | 124.6 ± 4.95 | |

| Aspergillus flavipes HN4-13 | ARTP Mutagenesis (M1440) + 3 mM Mn2+ | Emodin | 178.6 ± 7.80 | |

| Saccharomyces cerevisiae | Engineered with emodin biosynthetic pathway | Emodin | 528.4 ± 62.7 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of emodin biosynthesis.

Protoplast Preparation for Fungal Transformation

This protocol is essential for introducing foreign DNA into fungal cells for gene knockout or heterologous expression studies.[9]

Materials:

-

Fungal mycelia (e.g., Aspergillus terreus)

-

Lytic enzyme solution (e.g., 25 mg/mL lysing enzyme from Trichoderma harzianum in 1 M KCl, pH 5.8)

-

Osmotic stabilizer (e.g., 1 M KCl)

-

TB3 medium (for regeneration)

-

PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂)

Procedure:

-

Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer.

-

Resuspend the mycelia in the lytic enzyme solution.

-

Incubate at 30°C with gentle shaking (e.g., 85 rpm) for 3 hours, or until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

-

Pellet the protoplasts by centrifugation at a low speed (e.g., 2000 x g) for 5 minutes.

-

Wash the protoplasts twice with the osmotic stabilizer.

-

Resuspend the protoplasts in a suitable buffer for transformation.

CRISPR/Cas9-Mediated Gene Deletion in Aspergillus terreus

This protocol outlines the steps for creating a targeted gene knockout using the CRISPR/Cas9 system.[1]

Materials:

-

Aspergillus terreus protoplasts

-

sgRNA/Cas9 expression plasmid(s) targeting the gene of interest

-

Donor DNA (for homology-directed repair, optional)

-

PEG solution

-

Selective regeneration medium

Procedure:

-